molecular formula C9H16O3 B7895270 6-Allyloxyhexanoic acid

6-Allyloxyhexanoic acid

Cat. No.: B7895270
M. Wt: 172.22 g/mol
InChI Key: QHMYXVLCOJMNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Allyloxyhexanoic acid is an organic compound with the molecular formula C9H16O3 It is a derivative of hexanoic acid, where an allyloxy group is attached to the sixth carbon atom of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Allyloxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of hexanoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, the process may include steps for the removal of by-products and purification of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Allyloxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form hexanoic acid derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxohexanoic acid or 6-hydroxyhexanoic acid.

    Reduction: Formation of hexanoic acid derivatives.

    Substitution: Formation of various substituted hexanoic acids depending on the nucleophile used.

Scientific Research Applications

6-Allyloxyhexanoic acid has several scientific research applications:

    Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with specific properties.

    Pharmaceuticals: The compound’s derivatives may have potential as intermediates in the synthesis of drugs.

    Biological Studies: It can be used to study enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-allyloxyhexanoic acid involves its interaction with various molecular targets. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyhexanoic acid: Similar in structure but with a hydroxyl group instead of an allyloxy group.

    6-Aminohexanoic acid: Contains an amino group instead of an allyloxy group.

    Hexanoic acid: The parent compound without any substituents.

Uniqueness

6-Allyloxyhexanoic acid is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential applications. The allyloxy group can participate in a variety of chemical reactions, making the compound versatile for use in different fields.

Properties

IUPAC Name

6-prop-2-enoxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-7-12-8-5-3-4-6-9(10)11/h2H,1,3-8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMYXVLCOJMNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Allyloxyhexanoic acid
Reactant of Route 2
Reactant of Route 2
6-Allyloxyhexanoic acid
Reactant of Route 3
Reactant of Route 3
6-Allyloxyhexanoic acid
Reactant of Route 4
Reactant of Route 4
6-Allyloxyhexanoic acid
Reactant of Route 5
Reactant of Route 5
6-Allyloxyhexanoic acid
Reactant of Route 6
Reactant of Route 6
6-Allyloxyhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.